molecular formula C10H17ClN2O3S B605424 Amidephrine hydrochloride CAS No. 58921-07-6

Amidephrine hydrochloride

Cat. No. B605424
CAS RN: 58921-07-6
M. Wt: 280.77
InChI Key: KROFTUPDCYHRPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Amidephrine hydrochloride is a biochemical.

Scientific Research Applications

Pharmacologic Characterization

Amidephrine hydrochloride, a phenethanolamine derivative, shows selective stimulation of the adrenergic α-receptor, leading to effects such as high affinity for α-receptor sites, potent mydriatic action, and smooth muscle stimulation (Dungan, Stanton, & Lish, 1965). Its unique properties include increased potency and duration of α-receptor stimulant action and decreased s-receptor stimulant action, attributed to the methylsulfonamido substituent (Dungan, Stanton, & Lish, 1965).

Cardiovascular Actions

In cardiovascular studies, amidephrine mesylate exhibited potent sympathomimetic effects. Its vasopressor potency was compared with phenylephrine in various animal models, showing a longer duration of action and no tolerance in monkeys after prolonged administration. It induced reflex bradycardia and caused minor alterations in heart rate and myocardial contractile force (Stanton, Dungan, & Lish, 1965).

Adrenergic Receptor Analysis

Amidephrine was used in studies for analyzing adrenergic receptors. For instance, the (-) isomer of amidephrine was effective in causing contraction of the rabbit aortic strip, aiding in the analysis of adrenergic receptors (Buchthal & Jenkinson, 1970). Additionally, it was involved in studies exploring α-adrenoceptor-mediated increases in glycogenolysis in guinea-pig liver slices, demonstrating its effectiveness in stimulating glycogen phosphorylase activity without significantly affecting cyclic AMP levels (Osborn, 1978).

Sympathomimetic Alkylsulfonamidophenethanolamine Study

Amidephrine's sympathomimetic effects are further characterized by its selective stimulation of adrenergic α-receptor sites, as shown in studies analyzing its pharmacological properties. It is notable for its weak s-receptor blocking action and lessened irritant effects on mucous membranes (Dungan, Stanton, & Lish, 1965).

Comparison with Phenylephrine

Studies have compared the toxicity and effects of amidephrine mesylate with phenylephrine hydrochloride, revealing that amidephrine has a lower toxicity profile and causes less irritation, making it an interesting subject for further pharmacological research (Weikel & Harper, 1972).

properties

CAS RN

58921-07-6

Product Name

Amidephrine hydrochloride

Molecular Formula

C10H17ClN2O3S

Molecular Weight

280.77

IUPAC Name

Methanesulfonamide, N-(3-(1-hydroxy-2-(methylamino)ethyl)phenyl)-, hydrochloride (1:1)

InChI

InChI=1S/C10H16N2O3S.ClH/c1-11-7-10(13)8-4-3-5-9(6-8)12-16(2,14)15;/h3-6,10-13H,7H2,1-2H3;1H

InChI Key

KROFTUPDCYHRPV-UHFFFAOYSA-N

SMILES

CS(=O)(NC1=CC=CC(C(O)CNC)=C1)=O.[H]Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Amidephrine hydrochloride

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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